

Technical Guide: Physicochemical Properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

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Compound of Interest

Compound Name: *Pyridinium, 4-(methoxycarbonyl)-1-methyl-*

Cat. No.: *B188537*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data, relevant experimental protocols for solubility determination, and associated biological signaling pathways for the compound "**Pyridinium, 4-(methoxycarbonyl)-1-methyl-**". This compound is typically available as an iodide salt, "**Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide,**" which is important to note for its physicochemical properties.

Core Data Presentation: Solubility

Quantitative solubility data for "**Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide**" is not extensively documented in publicly available literature. However, qualitative information from synthetic procedures indicates its solubility in certain organic solvents. For instance, its synthesis often involves refluxing in methanol, and it can be recrystallized from ethanol, suggesting good solubility in these alcohols at elevated temperatures.

To provide a quantitative reference, the table below summarizes the solubility of a structurally related compound, 4-(dimethylamino)-1-methylpyridinium iodide. These values can serve as an estimate for formulating initial experimental designs.

Solvent	Solubility (mg/mL)
Dimethylformamide (DMF)	20
Dimethyl sulfoxide (DMSO)	10
Ethanol	5
Phosphate-Buffered Saline (PBS), pH 7.2	10

Data for 4-(dimethylamino)-1-methylpyridinium iodide, a structurally similar pyridinium salt.

Experimental Protocols: Solubility Determination

A precise determination of solubility is crucial for any application. A widely accepted and high-throughput method for determining the aqueous solubility of organic compounds, including pyridinium salts, involves the use of UV/Vis spectroscopy.

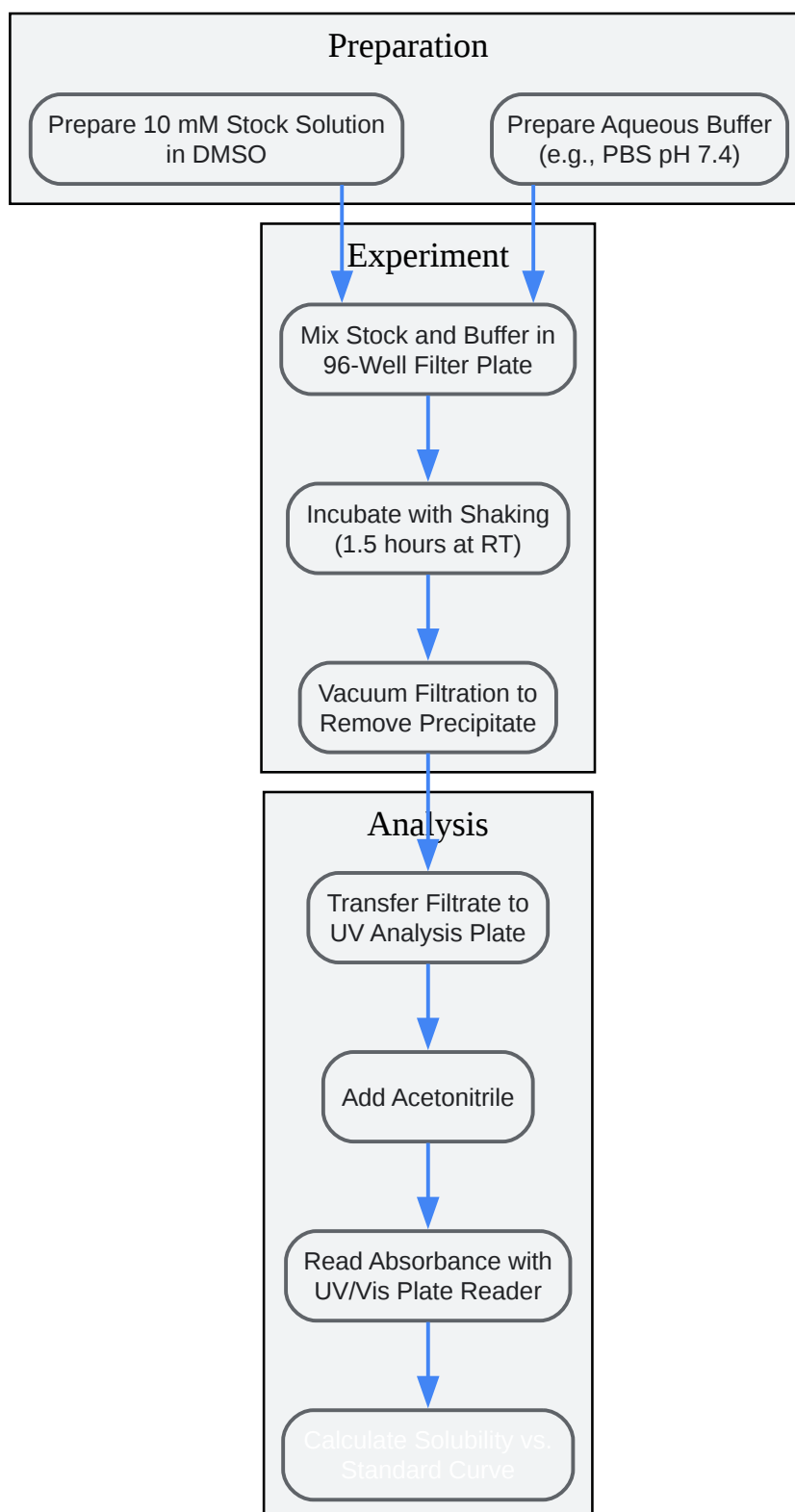
Protocol: High-Throughput Aqueous Solubility Determination via UV/Vis Spectroscopy

This protocol is adapted from established methods for determining aqueous solubility using a 96-well filter plate format.

1. Preparation of Standard Solutions: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Create a calibration curve by preparing a series of dilutions from the stock solution in the relevant aqueous buffer (e.g., PBS, pH 7.4).
2. Sample Preparation and Incubation: a. In a 96-well MultiScreen Solubility filter plate, dispense 190 μ L of the desired aqueous buffer into each well. b. Add 10 μ L of the 10 mM stock solution of the compound directly into the buffer in each well. This achieves a target concentration of 500 μ M in 5% DMSO. c. Cover the plate and shake gently (100-300 rpm) at room temperature for 1.5 hours to allow the solution to reach equilibrium.
3. Filtration: a. Place the filter plate on a vacuum manifold fitted with a 96-well collection plate. b. Apply a vacuum (10–12 in. Hg) to filter the solutions, removing any undissolved precipitate.

4. Quantification: a. Transfer 160 μL of the filtrate from each well of the collection plate to a 96-well UV analysis plate. b. Add 40 μL of acetonitrile to each well to prevent precipitation. c. Measure the absorbance of each well using a UV/Vis microplate reader at the compound's predetermined wavelength of maximum absorbance (λ_{max}). d. Calculate the concentration of the dissolved compound by comparing its absorbance to the standard curve. The final solubility value should account for the dilution factor.^[1]

The workflow for this experimental protocol is illustrated in the diagram below.



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Caption: Experimental workflow for solubility determination.

Signaling Pathways and Biological Activity

While "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" itself does not have extensively documented biological activity, the broader class of pyridinium salts has been shown to interact with key cellular signaling pathways. Certain amphiphilic pyridinium salts have demonstrated potent anti-inflammatory effects by inhibiting the TNF α -induced NF κ B signaling pathway.^[2]

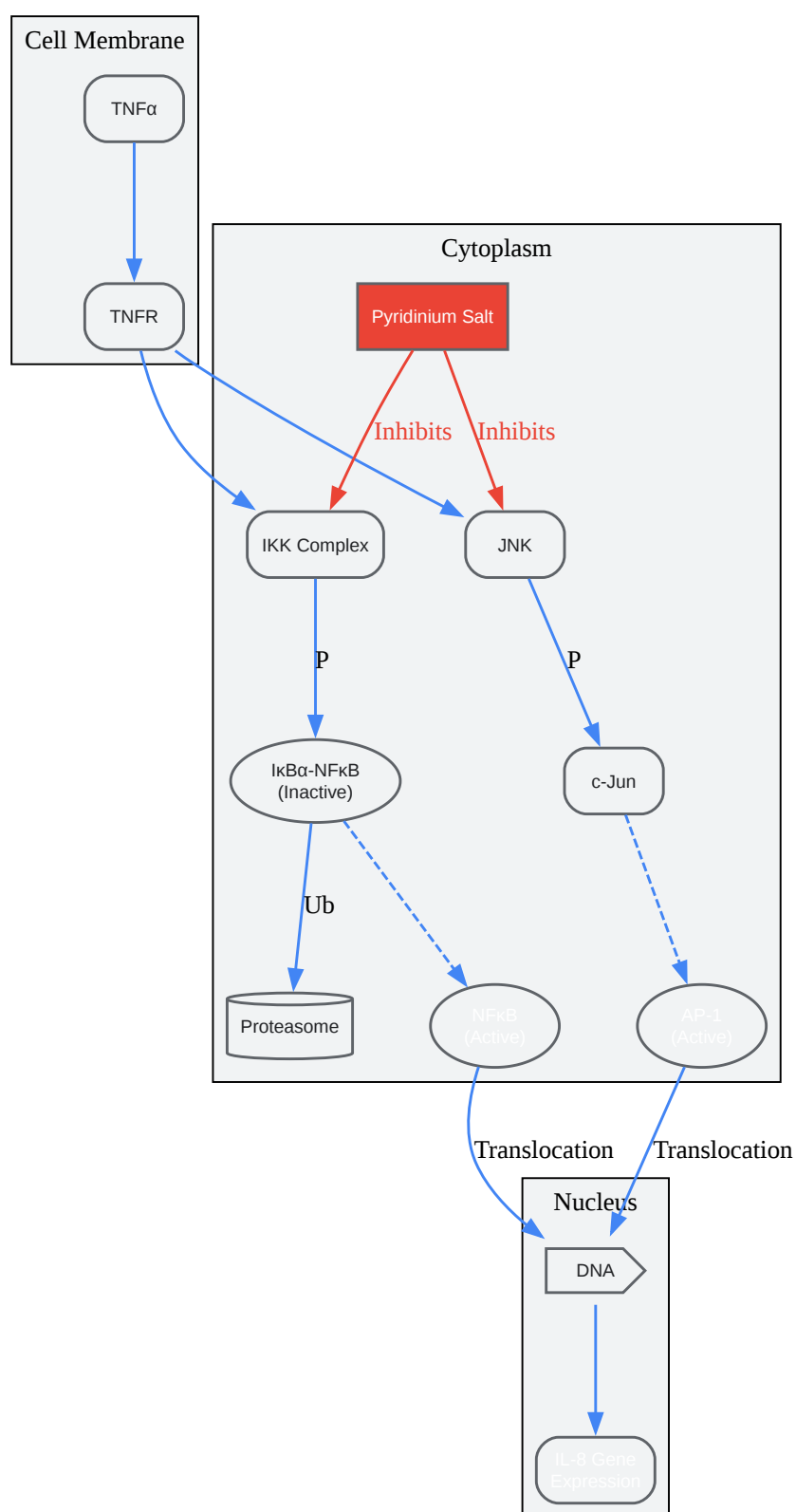
Inhibition of the NF κ B and AP-1 Signaling Pathways

Tumor Necrosis Factor-alpha (TNF α) is a pro-inflammatory cytokine that activates two major signaling cascades: the NF κ B pathway and the AP-1 pathway.

- **NF κ B Pathway:** In resting cells, the transcription factor NF κ B is held inactive in the cytoplasm by an inhibitory protein called I κ B α . Upon TNF α stimulation, the IKK complex phosphorylates I κ B α , targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF κ B to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, such as Interleukin-8 (IL-8).
- **AP-1 Pathway:** TNF α also activates the JNK signaling cascade, leading to the phosphorylation of c-Jun. Phosphorylated c-Jun forms a dimer with c-Fos to create the active AP-1 transcription factor, which also promotes the expression of inflammatory genes.

Some pyridinium salts have been shown to inhibit the phosphorylation and subsequent degradation of I κ B α , thereby preventing NF κ B activation.^[2] Additionally, these compounds can block the phosphorylation of JNK, thus inhibiting the activation of AP-1.^[2] The dual inhibition of these pathways leads to a significant reduction in the expression of inflammatory mediators like IL-8.

The diagram below illustrates this mechanism of action.



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Caption: Inhibition of NFκB and AP-1 pathways by pyridinium salts.

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- 2. Amphiphilic pyridinium salts block TNF α /NF κ B signaling and constitutive hypersecretion of interleukin-8 (IL-8) from cystic fibrosis lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
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